7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)-
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Overview
Description
7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)-: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional substituents such as an ethyl group and a fluorophenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, converting it into a dihydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Introduction of various substituents on the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
- 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-phenyl-
- 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-phenyl-
- 3-Ethyl-1-(4-fluorophenyl)-6-phenyl-4,5-dihydropyrazolo(3,4-c)pyridin-7-one
Uniqueness: The presence of the ethyl group and the fluorophenyl group in 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)- imparts unique chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications .
Properties
CAS No. |
63979-77-1 |
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Molecular Formula |
C14H12FN3O |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
3-ethyl-1-(4-fluorophenyl)-6H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C14H12FN3O/c1-2-12-11-7-8-16-14(19)13(11)18(17-12)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,19) |
InChI Key |
ULWVYGBMCGZXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CNC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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